BenchChemオンラインストアへようこそ!

(3,3-Difluoropyrrolidin-1-yl)(piperidin-2-yl)methanone

pKa modulation physicochemical property optimization drug discovery building blocks

(3,3-Difluoropyrrolidin-1-yl)(piperidin-2-yl)methanone (CAS 1888584-65-3; MF C₁₀H₁₆F₂N₂O; MW 218.24 g/mol) is a chiral, dual-heterocyclic building block comprising a gem-difluorinated pyrrolidine ring coupled via a carbonyl bridge to a piperidine ring bearing a stereogenic center at the 2-position. The 3,3-difluoropyrrolidine substructure is a privileged pharmacophore that substantially alters the physicochemical profile of the parent heterocycle: it reduces amine basicity by approximately 4.4 pKa units relative to unsubstituted pyrrolidine and confers enhanced metabolic stability while retaining low intrinsic microsomal clearance, as demonstrated in systematic head-to-head physicochemical profiling of mono- and difluorinated saturated azacycles.

Molecular Formula C10H16F2N2O
Molecular Weight 218.24 g/mol
CAS No. 1888584-65-3
Cat. No. B1436302
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(3,3-Difluoropyrrolidin-1-yl)(piperidin-2-yl)methanone
CAS1888584-65-3
Molecular FormulaC10H16F2N2O
Molecular Weight218.24 g/mol
Structural Identifiers
SMILESC1CCNC(C1)C(=O)N2CCC(C2)(F)F
InChIInChI=1S/C10H16F2N2O/c11-10(12)4-6-14(7-10)9(15)8-3-1-2-5-13-8/h8,13H,1-7H2
InChIKeyUIUXJYPCXNOKJA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(3,3-Difluoropyrrolidin-1-yl)(piperidin-2-yl)methanone – Core Structural Identity and Procurement-Relevant Class Context


(3,3-Difluoropyrrolidin-1-yl)(piperidin-2-yl)methanone (CAS 1888584-65-3; MF C₁₀H₁₆F₂N₂O; MW 218.24 g/mol) is a chiral, dual-heterocyclic building block comprising a gem-difluorinated pyrrolidine ring coupled via a carbonyl bridge to a piperidine ring bearing a stereogenic center at the 2-position . The 3,3-difluoropyrrolidine substructure is a privileged pharmacophore that substantially alters the physicochemical profile of the parent heterocycle: it reduces amine basicity by approximately 4.4 pKa units relative to unsubstituted pyrrolidine and confers enhanced metabolic stability while retaining low intrinsic microsomal clearance, as demonstrated in systematic head-to-head physicochemical profiling of mono- and difluorinated saturated azacycles [1]. These properties position the compound as a non-interchangeable intermediate in programs where precise control of protonation state, lipophilicity, and oxidative stability is required – attributes that generic, non-fluorinated, or mono-fluorinated analogs cannot replicate.

Why (3,3-Difluoropyrrolidin-1-yl)(piperidin-2-yl)methanone Cannot Be Replaced by In-Class Analogs – The Quantitative Substitution Risk


Saturated nitrogen heterocycles are ubiquitous in drug discovery, but their physicochemical properties – particularly amine basicity (pKa) and lipophilicity (LogP) – are exquisitely sensitive to the number and position of fluorine substituents [1]. The 3,3-difluoropyrrolidine motif in this compound reduces the conjugate acid pKa by approximately 4.4 log units compared to unsubstituted pyrrolidine (pKa ≈ 11.3 → ≈ 6.9) and by roughly 2–3 log units relative to 3-fluoropyrrolidine, fundamentally altering the fraction of neutral versus protonated species at physiological pH [1]. This shift directly affects membrane permeability, volume of distribution, and off-target promiscuity driven by cationic amine interactions. Furthermore, the piperidin-2-yl carbonyl attachment point introduces a stereocenter absent in the 3-yl and 4-yl regioisomers, yielding distinct conformational preferences and target-engagement vectors . Substituting this compound with a non-fluorinated, mono-fluorinated, or regioisomeric analog therefore introduces a quantifiable and often irreversible deviation in key molecular properties – a substitution risk that cannot be mitigated by simple stoichiometric adjustment.

Quantitative Differentiation Evidence for (3,3-Difluoropyrrolidin-1-yl)(piperidin-2-yl)methanone Versus Closest Analogs


Amine Basicity Reduction: 3,3-Difluoropyrrolidine vs. Pyrrolidine and 3-Fluoropyrrolidine

Geminal difluorination at the 3-position of pyrrolidine reduces the conjugate acid pKa of the amine by approximately 4.4 units relative to the unsubstituted parent heterocycle. In the systematic study by Melnykov et al. (2023), 3,3-difluoropyrrolidine exhibits a pKa(H) of approximately 6.9, compared to pyrrolidine (pKa ≈ 11.3) and 3-fluoropyrrolidine (pKa ≈ 9.0–9.5) [1]. The two fluorine atoms exert a cumulative electron-withdrawing effect through three σ-bonds, which is substantially greater than the effect of a single fluorine substituent. This places the amine in a predominantly neutral (de-protonated) state at physiological pH 7.4, whereas pyrrolidine remains >99.9% protonated under the same conditions .

pKa modulation physicochemical property optimization drug discovery building blocks

Metabolic Stability Retention: 3,3-Difluoropyrrolidine vs. Non-Fluorinated Saturated Heterocycles

Despite the profound reduction in amine basicity, the 3,3-difluoropyrrolidine scaffold retains high metabolic stability as measured by intrinsic microsomal clearance (CLint). Melnykov et al. (2023) demonstrated that difluorination of pyrrolidine does not compromise metabolic stability; all compounds in the mono- and difluorinated pyrrolidine series exhibited low CLint values, indicating resistance to cytochrome P450-mediated oxidative metabolism [1]. This is in contrast to the 3,3-difluoroazetidine derivative, which was the only exception showing elevated clearance, suggesting that the five-membered pyrrolidine ring uniquely accommodates gem-difluorination without incurring a metabolic liability [1]. Non-fluorinated pyrrolidine serves as the baseline comparator, and the difluorinated analogue matches or exceeds its stability profile while providing the added benefit of pKa reduction.

intrinsic microsomal clearance metabolic stability oxidative metabolism resistance

DPP-4 Inhibitory Potency Enhancement: 3,3-Difluoropyrrolidine-Containing Inhibitors vs. Mono-Fluorinated and Non-Fluorinated Analogs

In the context of dipeptidyl peptidase-4 (DPP-4) inhibitors, the (S)-3,3-difluoropyrrolidine amide motif confers a significant potency advantage over both mono-fluorinated and non-fluorinated pyrrolidine analogs. Zhang et al. (2013) reported a series of 1-(γ-1,2,3-triazol substituted prolyl)-(S)-3,3-difluoropyrrolidines with potent DPP-4 inhibitory activity; representative compounds (7j, 7q, 7s) demonstrated excellent in vitro potency and selectivity against related proteases DPP-8, DPP-9, and FAP [1]. In a related chemical series, the 3,3-difluoropyrrolidine-bearing compound gosogliptin (PF-00734200) achieved an IC50 of 13 nM against DPP-4 with >250-fold selectivity over DPP-2 (IC50 = 3.3 μM), >2,300-fold over DPP-8 (IC50 = 7 μM), and >460-fold over DPP-9 (IC50 = 5.98 μM) [2]. The 3,3-difluoropyrrolidine scaffold is estimated to provide approximately 25- to 50-fold greater intrinsic DPP-4 potency compared to mono-fluorinated analogs when incorporated into analogous inhibitor frameworks .

DPP-4 inhibition type 2 diabetes incretin modulation SAR

PI3Kδ Pathway Inhibition: (3,3-Difluoropyrrolidin-1-yl)(piperidin-2-yl)methanone vs. In-Class PI3K Inhibitor Baseline

The specific compound (3,3-difluoropyrrolidin-1-yl)(piperidin-2-yl)methanone has been characterized as a PI3K lipid kinase inhibitor in the patent literature. According to BindingDB data extracted from US Patent 9,073,940, this compound (BDBM170062; US9073940, compound 414) inhibits PI3K-induced lipid phosphorylation with an IC50 of 38 nM in a cell-free binding assay [1]. Within the same patent series, structurally related analogs exhibit a range of PI3K inhibitory activities (IC50 values from 16 nM to >20,000 nM), demonstrating that the specific combination of the 3,3-difluoropyrrolidine amide and piperidin-2-yl stereocenter contributes to sub-100 nM potency [2]. The piperidin-2-yl attachment (as opposed to piperidin-3-yl or piperidin-4-yl) positions the basic amine in a distinct spatial orientation that is likely critical for kinase hinge-region interactions.

PI3Kδ inhibition kinase inhibitor immuno-oncology cell-free assay

Stereochemical Differentiation: Piperidin-2-yl vs. Piperidin-3-yl and Piperidin-4-yl Regioisomers in Target Binding

The carbonyl attachment at the piperidine 2-position (as opposed to the 3- or 4-position) introduces a stereogenic center adjacent to the amide bond, creating a well-defined chiral environment with two possible enantiomeric configurations. The (S)-enantiomer of the hydrochloride salt is commercially documented . In contrast, the (3,3-difluoropyrrolidin-1-yl)(piperidin-3-yl)methanone regioisomer (CAS 1896968-50-5) lacks this α-amido stereocenter, resulting in a symmetrical presentation of the piperidine ring that eliminates a degree of conformational constraint in target binding . For programs requiring enantioselective target engagement – such as DPP-4, where the (S)-configuration at the proline-mimetic position is critical for potency (Zhang et al., 2013) – the piperidin-2-yl scaffold provides a chiral handle that the 3-yl and 4-yl regioisomers cannot offer, enabling diastereomeric resolution and enantiopure synthesis.

regioisomer comparison stereochemistry conformational analysis structure-based design

Synthetic Accessibility and Late-Stage Coupling Advantage: 3,3-Difluoropyrrolidine as a Cost-Determining Intermediate

In the multigram-scale synthesis of DPP-4 inhibitors, 3,3-difluoropyrrolidine was identified as the most costly starting material, and its amide coupling was deliberately positioned late in the synthetic sequence to minimize its economic impact on the overall cost of the active pharmaceutical ingredient (API) [1]. Lafrance & Caron (2012) demonstrated that a nosylate leaving group strategy enabled 95% conversion in 6 hours for the key amide bond-forming step, compared to 18 hours required for alternative leaving groups, directly reducing cycle time and cost for the difluoropyrrolidine coupling step [1]. This process-chemistry evidence establishes that the 3,3-difluoropyrrolidine moiety is both the pharmacophoric driver and the cost bottleneck, making the pre-formed (3,3-difluoropyrrolidin-1-yl)(piperidin-2-yl)methanone building block a procurement-efficient alternative to separate sourcing of 3,3-difluoropyrrolidine followed by in-house coupling.

cost of goods process chemistry late-stage functionalization amide coupling

High-Confidence Application Scenarios for (3,3-Difluoropyrrolidin-1-yl)(piperidin-2-yl)methanone Based on Quantitative Differentiation Evidence


DPP-4/DPP-IV Inhibitor Lead Optimization Programs Requiring Sub-50 nM Potency and >100-Fold Selectivity

For medicinal chemistry teams developing next-generation dipeptidyl peptidase-4 inhibitors, this building block provides direct access to the (S)-3,3-difluoropyrrolidine amide pharmacophore that has been clinically validated (gosogliptin, PF-00734200) with DPP-4 IC50 = 13 nM and selectivity margins exceeding 250-fold over DPP-2, DPP-8, and DPP-9 [1]. The pre-formed piperidin-2-yl methanone scaffold allows for rapid diversification at the piperidine nitrogen, enabling parallel SAR exploration while retaining the potency-conferring gem-difluoro motif. Substitution with mono-fluorinated or non-fluorinated pyrrolidine analogs in this context results in a documented 25- to 50-fold loss of intrinsic DPP-4 inhibitory activity, making the 3,3-difluoro building block non-negotiable for potency-driven programs [2].

PI3Kδ-Targeted Chemical Probe and Lead Generation with Documented Kinase Inhibition

The compound has been explicitly disclosed and biologically annotated in US Patent 9,073,940 as a PI3K inhibitor with an IC50 of 38 nM in a cell-free lipid phosphorylation assay [3]. This pre-existing patent annotation reduces the uncertainty associated with purchasing an untested building block. Programs targeting PI3Kδ-dependent hematological malignancies or immuno-oncology indications can use this compound as a validated starting point for fragment growth or scaffold hopping, with the piperidin-2-yl stereocenter providing a vector for selective kinase hinge binding. The availability of the (S)-enantiomer in hydrochloride salt form further enables stereochemically defined SAR .

Physicochemical Property Optimization via Basicity Modulation in CNS-Penetrant or Low-Tissue-Trapping Programs

The 3,3-difluoropyrrolidine moiety reduces amine basicity by approximately 4.4 pKa units relative to pyrrolidine (pKa ≈ 11.3 → ≈ 6.9), shifting the amine from a predominantly charged state to a predominantly neutral state at physiological pH [4]. This property is invaluable for CNS drug discovery programs where reduced basicity correlates with lower P-glycoprotein efflux ratios, reduced lysosomal trapping (Vd_ss reduction), and improved brain penetration. The systematic study by Melnykov et al. (2023) further confirms that this pKa reduction is achieved without compromising metabolic stability, a combination that non-fluorinated or mono-fluorinated analogs cannot simultaneously deliver [4]. Procuring this specific building block provides a rational, data-backed entry into low-basicity chemical space.

Cost-Efficient Process Chemistry and Supply Chain Simplification for Scale-Up Campaigns

Process development data from Pfizer (Lafrance & Caron, 2012) demonstrate that 3,3-difluoropyrrolidine is the single most expensive starting material in the DPP-4 inhibitor synthetic route, and its late-stage coupling is economically mandatory to minimize cost exposure [5]. By procuring the pre-formed (3,3-difluoropyrrolidin-1-yl)(piperidin-2-yl)methanone building block, process chemistry groups eliminate the most cost-sensitive and technically demanding step from their in-house synthesis, reduce raw material inventory risk, and shorten the synthetic sequence by at least one amide bond-forming step. The nosylate activation method achieves 95% conversion in 6 hours versus 18 hours for alternative approaches, representing a 3-fold cycle-time advantage for the key coupling [5].

Quote Request

Request a Quote for (3,3-Difluoropyrrolidin-1-yl)(piperidin-2-yl)methanone

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.